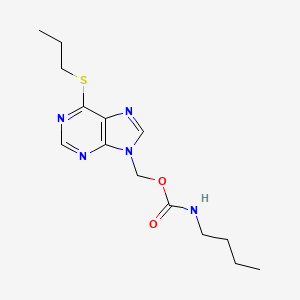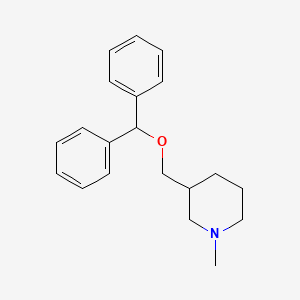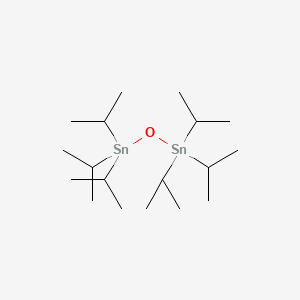
Distannoxane, hexakis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distannoxane, hexakis(1-methylethyl)- is an organotin compound with the molecular formula C18H42OSn2 It belongs to the family of distannoxanes, which are characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, hexakis(1-methylethyl)- typically involves the reaction of organotin halides with water or alcohols. One common method is the hydrolysis of triisopropyltin chloride in the presence of a base, such as sodium hydroxide, to form the desired distannoxane compound. The reaction can be represented as follows:
2(i-Pr)3SnCl+H2O→(i-Pr)3SnOSn(i-Pr)3+2HCl
Industrial Production Methods
Industrial production of distannoxane, hexakis(1-methylethyl)- may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Distannoxane, hexakis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to its organotin precursors.
Substitution: The isopropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl or aryl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
Applications De Recherche Scientifique
Distannoxane, hexakis(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of distannoxane, hexakis(1-methylethyl)- involves its interaction with molecular targets through its tin-oxygen-tin linkages. These linkages can coordinate with various substrates, facilitating catalytic reactions. The compound’s organotin structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: Similar structure but with different organic groups.
Dichlorotetrabutyldistannoxane: Contains butyl groups instead of isopropyl groups.
Tetraorganodistannoxanes containing silicon: Similar catalytic properties but with silicon-containing groups.
Uniqueness
Distannoxane, hexakis(1-methylethyl)- is unique due to its specific isopropyl groups, which can influence its reactivity and applications. Its distinct structure allows for specific interactions in catalytic and biological systems, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
7173-97-9 |
|---|---|
Formule moléculaire |
C18H42OSn2 |
Poids moléculaire |
511.9 g/mol |
Nom IUPAC |
tri(propan-2-yl)-tri(propan-2-yl)stannyloxystannane |
InChI |
InChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*3H,1-2H3;;; |
Clé InChI |
ZRYDJIIZRCZNIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Sn](C(C)C)(C(C)C)O[Sn](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





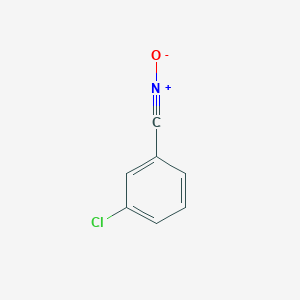




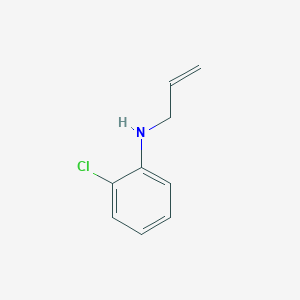
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)

